(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
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Overview
Description
(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents and trifluoromethoxy reagents.
Hydroxyacetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the hydroxyacetic acid moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid.
Reduction: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can serve as markers in NMR spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicine, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- (5-Ethoxy-6-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid
Uniqueness
Compared to similar compounds, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid stands out due to its hydroxyacetic acid moiety, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10F4O4 |
---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[4-fluoro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
FJOZBYVSOBJMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F |
Origin of Product |
United States |
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